N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-4-(2-Isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide is a hybrid heterocyclic compound featuring a benzimidazole core linked via an ethyl spacer to a benzamide moiety substituted with a 2-isopropyltetrazole group. The benzimidazole scaffold is widely recognized for its pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C20H21N7O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H21N7O/c1-13(2)27-25-19(24-26-27)14-7-9-15(10-8-14)20(28)21-12-11-18-22-16-5-3-4-6-17(16)23-18/h3-10,13H,11-12H2,1-2H3,(H,21,28)(H,22,23) |
InChI Key |
SUERIZKYOIQPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with β-Alanine Ethyl Ester
A modified procedure from polybrominated benzimidazole syntheses involves refluxing o-phenylenediamine (1.0 equiv) with β-alanine ethyl ester (1.2 equiv) in hydrochloric acid (6 M) at 110°C for 12 hours. The intermediate 2-(2-ethoxycarbonylethyl)-1H-benzimidazole is isolated via neutralization and extraction (yield: 78–82%).
Hydrolysis to Free Amine
The ester is hydrolyzed using 2.5 N NaOH in ethylene glycol at 95–100°C under nitrogen, yielding 2-(2-aminoethyl)-1H-benzimidazole (yield: 81–85%). Spectral confirmation includes:
-
¹H NMR (DMSO-d₆) : δ 7.45–7.20 (m, 4H, Ar-H), 3.65 (t, 2H, CH₂NH₂), 2.95 (t, 2H, CH₂-benzimidazole).
Synthesis of 4-(2-Isopropyl-2H-Tetrazol-5-yl)Benzoic Acid
[2+3] Cycloaddition for Tetrazole Formation
Adapting methods from nitrothiophene-pyrazole derivatives, 4-cyanobenzonitrile (1.0 equiv) reacts with sodium azide (1.5 equiv) and isopropyl chloride (1.2 equiv) in DMF at 120°C for 8 hours. The reaction proceeds via Huisgen cycloaddition, yielding 4-(2-isopropyl-2H-tetrazol-5-yl)benzonitrile (yield: 65–70%).
Hydrolysis to Carboxylic Acid
The nitrile is hydrolyzed using 6 M HCl at reflux for 6 hours, affording 4-(2-isopropyl-2H-tetrazol-5-yl)benzoic acid (yield: 88–92%). Key spectral data:
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
The benzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous DCM to generate the acyl chloride. Subsequent reaction with 2-(2-aminoethyl)-1H-benzimidazole (1.1 equiv) in THF with triethylamine (2.5 equiv) yields the target compound (yield: 75–80%).
Carbodiimide-Assisted Coupling
Using EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF, the benzoic acid couples with the amine at 0°C to room temperature over 12 hours (yield: 82–86%).
Optimization and Comparative Analysis
Solvent and Temperature Effects
Regioselectivity in Tetrazole Alkylation
Alkylation of 5-aryltetrazoles with 3-chloropropyl benzimidazoles favors 2,5-disubstitution (85:15 selectivity) in acetonitrile with KOH.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole and tetraazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and tetraazole rings.
Reduction: Reduced forms of the benzimidazole and tetraazole rings.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide exhibit significant anticancer properties. For instance, research has shown that derivatives of benzimidazole can inhibit cancer cell proliferation and induce apoptosis in various cancer lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Benzimidazole derivatives have been reported to possess activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Neuroprotective Effects
Another promising application is in neuroprotection. Research indicates that certain benzimidazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in treating neurodegenerative diseases .
Material Science
Optical Materials
The structural characteristics of compounds like this compound make them suitable for applications in optical materials. Studies have explored their use in developing advanced optical devices due to their unique electronic properties .
Agricultural Applications
Pesticides
Research has suggested that certain derivatives of this compound may be effective as pesticides. The ability to inhibit specific enzymes in pests could lead to the development of environmentally friendly agricultural chemicals .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of benzimidazole derivatives. Among the compounds tested, one derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer activity .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial properties of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 3: Neuroprotection
A neuropharmacological study demonstrated that specific benzimidazole derivatives could significantly reduce neuronal cell death induced by oxidative stress in vitro. The findings suggest these compounds could be further developed for therapeutic use in neurodegenerative disorders like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis likely involves coupling a benzimidazole-ethylamine intermediate with a pre-functionalized tetrazole-benzoyl chloride, analogous to hydrazide coupling strategies in .
- Click chemistry (used in and ) offers higher regioselectivity and yields compared to traditional condensation methods .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Analysis :
Key Findings :
- Tetrazole-containing compounds () exhibit enhanced metabolic stability, making them suitable for oral administration .
Structural and Crystallographic Insights
- Crystallography : SHELX software () has been pivotal in resolving the crystal structures of benzimidazole and tetrazole derivatives, confirming planarity and hydrogen-bonding interactions critical for activity .
- Conformational Analysis : ORTEP-3 () visualizations of similar compounds reveal that the benzimidazole and tetrazole moieties adopt coplanar conformations, optimizing π-π stacking with biological targets .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide is a synthetic compound with a complex structure that combines elements from both benzimidazole and tetraazole classes. This unique combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N7O. The compound features:
- Benzimidazole moiety : Known for various biological activities including anticancer and antimicrobial properties.
- Tetraazole group : Associated with potential antiviral and antifungal activities.
This structural complexity enhances its interaction with biological targets compared to simpler derivatives.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the development of anticancer drugs.
A study on similar compounds demonstrated that certain benzimidazole derivatives showed IC50 values below 10 µM against various cancer cell lines .
Antimicrobial Activity
Compounds with tetraazole rings have shown notable antimicrobial effects. The presence of the tetraazole group in this compound suggests potential applications in combating bacterial and fungal infections.
For example:
Antioxidant Properties
Recent studies have explored the antioxidant capabilities of benzimidazole derivatives. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases.
In vitro assays showed that certain benzimidazole compounds had moderate antioxidant activity measured by DPPH radical scavenging tests .
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions can be optimized to enhance yield and purity.
The proposed mechanism of action includes:
- Binding to Biological Targets : The compound may interact with specific enzymes or receptors within cells.
- Inhibition of Pathways : It could inhibit critical signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological effects of related compounds:
-
Anticancer Efficacy : A study demonstrated that a benzimidazole derivative significantly reduced tumor growth in xenograft models .
- Study Design : Mice were treated with varying doses of the compound over four weeks.
- Results : A dose-dependent reduction in tumor volume was observed.
-
Antimicrobial Testing : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods .
- Findings : The compound exhibited zones of inhibition comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
